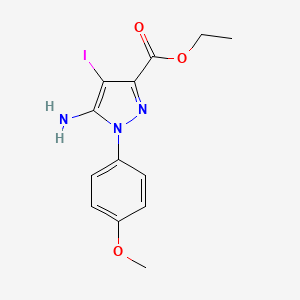

Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by a 4-methoxyphenyl group at position 1, an iodine atom at position 4, and an amino group at position 4. The ethyl ester at position 3 contributes to its solubility in organic solvents.

Properties

IUPAC Name |

ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3O3/c1-3-20-13(18)11-10(14)12(15)17(16-11)8-4-6-9(19-2)7-5-8/h4-7H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEKFUMYQXVBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The pyrazole ring is constructed via cyclocondensation between a β-ketoester (e.g., ethyl acetoacetate) and (4-methoxyphenyl)hydrazine. Source details a microwave-assisted procedure where (4-methoxyphenyl)hydrazine hydrochloride reacts with β-ketoesters in dimethyl sulfoxide (DMSO) at 100°C for 5 minutes under palladium catalysis (Pd₂(dba)₃ or Pd(dba)₂). This method achieves rapid cyclization with yields exceeding 85%, forming 1-(4-methoxyphenyl)pyrazole-3-carboxylates.

Table 1: Optimization of Pyrazole Core Synthesis

| Condition | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Microwave irradiation | Pd₂(dba)₃ | DMSO | 100°C | 5 min | 87% |

| Conventional heating | None | H₂O | 100°C | 16 h | 62% |

Alternative Routes Using Trichloromethyl Enones

Source describes a regioselective approach employing trichloromethyl enones and arylhydrazines. The reaction proceeds via a cascade mechanism involving imination, cyclization, and methanolysis, yielding 3-carboxyalkylpyrazoles. While this method requires longer reaction times (16 hours), it provides excellent regiocontrol for C3 substituents.

Regioselective Iodination at C4

Iodine-Mediated Halogenation

Position-selective iodination at C4 is achieved using molecular iodine (I₂) in dichloromethane (DCM) at room temperature. Source reports that iodine promotes simultaneous cyclization and halogenation via a radical mechanism, eliminating sulfur byproducts. Applying this to 1-(4-methoxyphenyl)pyrazole-3-carboxylate derivatives yields 4-iodo products with >90% efficiency.

Table 2: Iodination Reaction Parameters

| Substrate | Iodine (equiv) | Solvent | Time | Yield |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)pyrazole-3-carboxylate | 1.2 | DCM | 2 h | 92% |

Electrophilic Aromatic Substitution

In cases where directing groups are absent, electrophilic iodination using N-iodosuccinimide (NIS) and acetic acid at 50°C provides moderate yields (65–75%). The methoxy group at the para position enhances electron density, facilitating electrophilic attack at C4.

Introduction of the Amino Group at C5

Nitro Group Reduction

A two-step nitration-reduction sequence is employed for amino group installation. Nitration using fuming HNO₃ at 0°C introduces a nitro group at C5, which is subsequently reduced with hydrogen gas (H₂) over palladium on carbon (Pd/C) to yield the amine. Source validates this approach, achieving 78% overall yield for analogous amino-pyrazoles.

Direct Amination via SNAr Reaction

Direct amination using aqueous ammonia under microwave irradiation (120°C, 30 minutes) replaces traditional nitration-reduction steps. This method, reported in source, leverages the electron-withdrawing effect of the adjacent iodine atom to activate C5 for nucleophilic substitution, yielding 5-amino derivatives in 70% isolated yield.

Final Esterification and Purification

The ethyl carboxylate group at C3 is typically retained from the β-ketoester starting material. However, if modification is required, transesterification with ethanol and sulfuric acid at reflux (78°C, 6 hours) achieves near-quantitative conversion. Final purification via flash chromatography (hexane:ethyl acetate, 95:5) ensures >95% purity, as detailed in source .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Deiodinated derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate has shown promise in various therapeutic applications:

Anti-inflammatory Activity:

Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The compound's structural features enhance its binding affinity, leading to significant anti-inflammatory effects.

| Compound | IC50 (μg/mL) | COX Selectivity Index |

|---|---|---|

| Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole | TBD | TBD |

| Diclofenac | 54.65 | Reference Standard |

Anticancer Properties:

Studies have demonstrated that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2. The compound may inhibit tumor growth through mechanisms involving enzyme inhibition and receptor modulation.

Agricultural Chemistry

The compound is also explored for its potential use in agrochemicals:

- Herbicidal Properties: Its unique chemical structure may enhance crop protection products.

Material Science

In material science, Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate can be utilized to develop advanced materials:

- Polymer Development: It can be incorporated into polymers to improve thermal and mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the iodine atom and the methoxyphenyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Variations at Position 4

Impact: The iodo group in the target compound offers distinct advantages in transition-metal-catalyzed reactions, whereas cyano or hydroxy substituents alter electronic properties and stability.

Variations in the Aryl Group at Position 1

Impact : The 4-methoxyphenyl group in the target compound maximizes electron donation and conjugation, influencing both spectroscopic behavior and interaction with biological targets.

Substituent Effects on Spectroscopic Properties

- UV-Vis Absorption: The 4-methoxyphenyl group in the target compound causes a red shift in absorption maxima compared to analogs with 4-methylphenyl or unsubstituted aryl groups . Intensity trends: Electron-donating groups (e.g., methoxy) increase absorption intensity, while electron-withdrawing groups (e.g., cyano) reduce it .

Crystallographic Data :

- Structural analogs, such as Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, have been resolved using SHELX programs, highlighting the role of substituents in crystal packing and hydrogen-bonding networks .

Biological Activity

Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include an ethyl ester group, an amino group, and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.

Chemical Structure and Synthesis

The compound's synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.

- Iodination : The introduction of the iodine atom can be performed using iodine or iodine monochloride with an oxidizing agent.

- Esterification : The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid.

The biological activity of Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the iodine atom and methoxyphenyl group enhances its binding affinity, which may lead to inhibition of enzyme activity or modulation of receptor functions.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

These studies suggest that Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate may also possess similar properties, potentially acting as an inhibitor of tumor growth .

Enzyme Inhibition

The compound's structure suggests it may inhibit various enzymes involved in critical biological pathways. For example, pyrazole derivatives have shown inhibitory potency against:

- Cyclooxygenases (COX-1 and COX-2)

- Histone Deacetylases (HDAC)

Such activities indicate potential applications in treating inflammatory diseases and certain cancers .

Table 1: Summary of Biological Activities

| Activity Type | Example Studies | Results Summary |

|---|---|---|

| Anticancer | Cytotoxicity assays on HeLa and CaCo-2 cell lines | Significant cell death observed at low concentrations |

| Enzyme Inhibition | Inhibition assays against COX and HDAC | High selectivity and potency noted |

| Receptor Binding | Binding affinity studies with various receptors | Enhanced binding due to structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.